1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride
Phencyclidine (PCP), known more commonly as angel dust, is a psychoactive drug that is regulated as a schedule I compound in the United States. 4-methoxy PCP is an analog of PCP which has recently been commercially produced as a designer drug. It preferentially binds the σ-2 receptor (Ki = 143 nM) and less weakly binds the NMDA receptor and serotonin transporter (Kis = 404 and 844 nM, respectively). The toxicological properties of this compound have not been reported. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
2185-93-5
VCID:
VC0127353
InChI:
InChI=1S/C18H27NO.ClH/c1-20-17-10-8-16(9-11-17)18(12-4-2-5-13-18)19-14-6-3-7-15-19;/h8-11H,2-7,12-15H2,1H3;1H
SMILES:
COC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3.Cl
Molecular Formula:
C18H28ClNO
Molecular Weight:
309.9 g/mol
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride
CAS No.: 2185-93-5
Cat. No.: VC0127353
Molecular Formula: C18H28ClNO
Molecular Weight: 309.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phencyclidine (PCP), known more commonly as angel dust, is a psychoactive drug that is regulated as a schedule I compound in the United States. 4-methoxy PCP is an analog of PCP which has recently been commercially produced as a designer drug. It preferentially binds the σ-2 receptor (Ki = 143 nM) and less weakly binds the NMDA receptor and serotonin transporter (Kis = 404 and 844 nM, respectively). The toxicological properties of this compound have not been reported. This product is intended for forensic and research purposes. |
|---|---|
| CAS No. | 2185-93-5 |
| Molecular Formula | C18H28ClNO |
| Molecular Weight | 309.9 g/mol |
| IUPAC Name | 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C18H27NO.ClH/c1-20-17-10-8-16(9-11-17)18(12-4-2-5-13-18)19-14-6-3-7-15-19;/h8-11H,2-7,12-15H2,1H3;1H |
| Standard InChI Key | FYAFJNVLHWQLHK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3.Cl |
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